4-cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C6H6ClF2N3O2S. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclopropylamine with difluoromethyl ketone, followed by cyclization with thiourea under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the triazole ring under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group.
4-Cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-sulfide: Similar structure but with a sulfide group.
Uniqueness
4-Cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H7F2N3S |
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Molecular Weight |
191.20 g/mol |
IUPAC Name |
4-cyclopropyl-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C6H7F2N3S/c7-4(8)5-9-10-6(12)11(5)3-1-2-3/h3-4H,1-2H2,(H,10,12) |
InChI Key |
CYGOQMBGAMGYNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NNC2=S)C(F)F |
Origin of Product |
United States |
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